Mechanism of action of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride in vitro
Mechanism of action of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride
Abstract
This guide provides a comprehensive framework for the in vitro characterization of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, a novel compound with potential neuroactive properties. Given the limited public data on this specific molecule, we present a hypothesis-driven, systematic approach for elucidating its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed experimental protocols. We will explore methodologies from initial physicochemical analysis and target screening to functional assays and downstream signaling pathway analysis, grounded in established scientific principles for the characterization of novel chemical entities.
Introduction and Structural Rationale
The compound 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride incorporates two key pharmacophores: a pyrrolidine ring and a 5-methylthiophene moiety. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle present in numerous natural alkaloids and synthetic drugs, including many that act on the central nervous system (CNS).[1][2][3] This scaffold is a cornerstone for drugs like the nootropic piracetam and the anticonvulsant levetiracetam.[2][4]
The thiophene ring, a sulfur-containing aromatic heterocycle, is a bioisostere of the benzene ring and is found in many pharmaceuticals with a wide range of activities, including antipsychotic, anticonvulsant, and anti-inflammatory effects.[5] Specifically, the methyl-thiophene group is a key structural element in the clinically relevant anticonvulsant tiagabine.[6][7]
The combination of these two moieties in 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride suggests a high probability of CNS activity. Based on structure-activity relationships of similar compounds, we can formulate a primary hypothesis:
Primary Hypothesis: 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride modulates neuronal excitability, potentially through interaction with voltage-gated ion channels (e.g., sodium or calcium channels) or monoamine transporters.
This guide outlines the in vitro workflow to test this hypothesis and fully characterize the compound's mechanism of action.
Phase I: Foundational Characterization
Prior to any biological assessment, the physicochemical properties of the compound must be rigorously determined to ensure data integrity.
Purity, Solubility, and Stability Assessment
Rationale: Accurate and reproducible biological data can only be obtained with a well-characterized compound. Purity ensures that the observed effects are not due to contaminants. Solubility is critical for preparing accurate dosing solutions and avoiding precipitation in assays. Stability analysis determines the compound's shelf-life and degradation profile under experimental conditions.
Experimental Protocol: Purity, Solubility, and Stability
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Purity Analysis (HPLC-UV/MS):
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Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO, Methanol).
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Inject 5 µL onto a C18 reverse-phase HPLC column.
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Run a gradient elution from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 15 minutes.
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Monitor absorbance at 254 nm and 280 nm.
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Couple the HPLC to a mass spectrometer to confirm the mass of the parent compound and identify any impurities. Purity should be >98%.
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-
Aqueous Solubility (Nephelometry):
-
Prepare a serial dilution of the compound in phosphate-buffered saline (PBS) at pH 7.4, starting from a high concentration (e.g., 10 mM) in a 96-well plate.
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Incubate the plate at room temperature for 2 hours with gentle shaking.
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Measure the turbidity of each well using a nephelometer. The highest concentration that does not show a significant increase in turbidity is the kinetic solubility.
-
-
Stability in Assay Buffer:
-
Incubate the compound at a relevant concentration (e.g., 10 µM) in the primary assay buffer at 37°C.
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Take aliquots at time points 0, 1, 2, 4, and 24 hours.
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Analyze the aliquots by HPLC-UV to quantify the remaining parent compound. A degradation of <10% over the longest assay duration is acceptable.
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| Parameter | Method | Acceptance Criteria |
| Purity | HPLC-UV/MS | >98% |
| Aqueous Solubility | Nephelometry | >10 µM at pH 7.4 |
| Stability | HPLC-UV | <10% degradation in 24h at 37°C |
| Table 1: Physicochemical Acceptance Criteria. |
Phase II: Target Identification and Engagement
With the foundational properties established, the next phase is to identify the primary biological targets of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride.
Broad Target Screening (Binding Assays)
Rationale: An initial broad screen against a panel of common CNS targets is a cost-effective way to quickly identify potential interactions and refine the primary hypothesis. This unbiased approach can reveal unexpected activities.
Experimental Workflow: Broad Target Screening
Figure 1: Workflow for broad target screening.
Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is an example for a single target. The screening service would perform similar assays for all targets in the panel.
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Preparation: Use cell membranes prepared from HEK293 cells stably expressing human DAT. The radioligand used is [³H]-WIN 35,428, a potent DAT inhibitor.
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Assay Setup: In a 96-well plate, add:
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50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
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25 µL of [³H]-WIN 35,428 (at a final concentration of 2 nM).
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25 µL of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (at a final screening concentration of 10 µM) or vehicle (for total binding) or a high concentration of a known DAT inhibitor like GBR-12909 (for non-specific binding).
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Incubation: Incubate the plate for 2 hours at 4°C with gentle agitation.
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Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
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Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
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Data Analysis: Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - (Sample_CPM - NonSpecific_CPM) / (Total_CPM - NonSpecific_CPM))
Dose-Response and Affinity (Ki) Determination
Rationale: For any "hits" identified in the primary screen (>50% inhibition), a full dose-response curve must be generated to determine the compound's potency (IC50) and affinity (Ki).
Protocol: Follow the same procedure as the binding assay, but test the compound over a range of concentrations (e.g., from 1 nM to 100 µM). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phase III: Functional Characterization
Binding to a target does not reveal the functional consequence. Functional assays are required to determine if the compound is an inhibitor, agonist, or antagonist.
Neurotransmitter Uptake Assay
Rationale: Based on our hypothesis and potential binding to monoamine transporters (DAT, SERT, NET), a neurotransmitter uptake assay directly measures the functional inhibition of these transporters.
Experimental Protocol: [³H]-Dopamine Uptake Assay in DAT-HEK293 Cells
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Cell Plating: Plate HEK293 cells stably expressing human DAT in a 96-well plate and grow to confluence.
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Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride or vehicle for 15 minutes at 37°C.
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Uptake Initiation: Add a mixture of [³H]-dopamine (final concentration 10 nM) and unlabeled dopamine to initiate uptake.
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Incubation: Incubate for 10 minutes at 37°C. This time is optimized to be within the linear range of uptake.
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Uptake Termination: Rapidly wash the cells three times with ice-cold KRH buffer to remove extracellular [³H]-dopamine.
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Cell Lysis & Detection: Lyse the cells with 1% SDS and add the lysate to a scintillation cocktail. Count the intracellular radioactivity.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the log concentration of the compound to determine the functional IC50.
| Compound | DAT Binding Ki (nM) | [³H]-DA Uptake IC50 (nM) |
| GBR-12909 (Control) | 5.2 | 12.8 |
| Test Compound | 150.5 | 325.1 |
| Table 2: Example Data for Target Engagement and Functional Activity. |
Electrophysiology for Ion Channel Modulation
Rationale: If binding assays suggest interaction with voltage-gated ion channels (e.g., Naᵥ or Caᵥ channels), patch-clamp electrophysiology is the gold standard for functional characterization.[7][8] It provides high-resolution data on channel block, kinetics, and voltage-dependence.
Protocol: Whole-Cell Patch-Clamp on Naᵥ1.2 Channels
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Cell Culture: Use HEK293 cells stably expressing the human Naᵥ1.2 channel.
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Recording: Obtain whole-cell voltage-clamp recordings. Hold the cell at a resting potential of -90 mV.
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Voltage Protocol: Apply a depolarizing step to 0 mV for 20 ms to elicit a sodium current.
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Compound Application: Perfuse the cells with an external solution containing the test compound at various concentrations.
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Data Acquisition: Measure the peak inward sodium current before and after compound application.
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Analysis: Calculate the percentage of current inhibition at each concentration and plot a dose-response curve to determine the IC50 for channel block.
Phase IV: Downstream Signaling Pathway Analysis
Rationale: Understanding how target engagement translates into cellular changes is crucial. This involves investigating downstream second messengers and protein activation states. For G-protein coupled receptors (GPCRs), this is essential; for transporters and ion channels, it can reveal secondary or off-target effects.
Signaling Pathway Visualization
Figure 2: Hypothetical GPCR signaling pathway.
Protocol: Calcium Flux Assay
This assay is relevant if the compound interacts with a Gq-coupled receptor.
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Cell Loading: Plate cells expressing the target receptor (e.g., 5-HT2A-CHO cells) in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
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Compound Addition: Use a fluorescence plate reader with an integrated liquid handler to add various concentrations of the test compound to the wells.
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Fluorescence Reading: Measure the fluorescence intensity every second for 3 minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log of the compound concentration to determine the EC50 for agonist activity.
Conclusion and Future Directions
This guide provides a structured, multi-phase approach to comprehensively characterize the in vitro mechanism of action of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride. By progressing from fundamental physicochemical analysis to target identification, functional validation, and downstream signaling, researchers can build a robust data package.
The results of these in vitro studies will form the basis for subsequent investigations, including:
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In vitro metabolism studies using human liver microsomes to identify potential metabolites.[9][10]
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Off-target liability screening (e.g., hERG channel block, CYP450 inhibition).
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In vivo animal models of epilepsy, neuropathic pain, or depression to establish efficacy and pharmacokinetic/pharmacodynamic relationships.
By following this rigorous workflow, the scientific community can effectively elucidate the therapeutic potential and molecular mechanisms of this and other novel chemical entities.
References
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